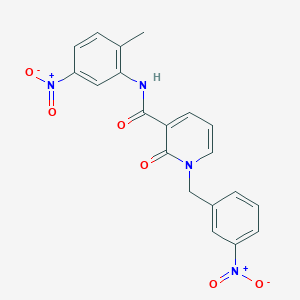

N-(2-methyl-5-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

説明

N-(2-methyl-5-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with multiple nitro and aryl groups. The compound features:

- A 2-methyl-5-nitrophenyl group attached via an amide linkage at position 3 of the dihydropyridine ring.

- A 3-nitrobenzyl substituent at position 1.

- A 2-oxo group contributing to the ring’s electron-deficient nature.

Its nitro groups and aromatic systems likely influence solubility, stability, and intermolecular interactions.

特性

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O6/c1-13-7-8-16(24(29)30)11-18(13)21-19(25)17-6-3-9-22(20(17)26)12-14-4-2-5-15(10-14)23(27)28/h2-11H,12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJWWDLOERGEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-methyl-5-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes nitrophenyl and nitrobenzyl groups, contributing to its biological activity. The presence of the nitro group is particularly significant, as it often enhances the pharmacological properties of organic compounds.

1. Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and induce cell death. For instance, similar nitro compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

2. Antitumor Activity

Research indicates that compounds with a dihydropyridine structure may exhibit antitumor effects. The mechanism is often linked to the ability of these compounds to target hypoxic tumor cells selectively. Nitro groups in such structures can enhance their cytotoxicity against cancer cells by inducing apoptosis through oxidative stress pathways .

3. Anti-inflammatory Effects

Nitro compounds are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by interacting with cellular signaling proteins, thereby reducing inflammation markers such as NF-kB. This activity is crucial in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have illuminated the biological activities of similar nitro-containing compounds:

- Study 1 : A study published in 2022 demonstrated that nitro derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria through the formation of toxic radicals upon reduction .

- Study 2 : Another research highlighted the potential of nitro-containing dihydropyridines in cancer therapy, showing enhanced cytotoxic effects in vitro against various cancer cell lines, suggesting a promising avenue for drug development .

- Study 3 : A comprehensive review categorized various nitro compounds based on their biological activities, emphasizing their role in developing new therapeutic agents for infectious diseases and cancer treatments .

Data Table: Summary of Biological Activities

類似化合物との比較

Data Tables

Table 1: Structural and Physicochemical Comparison

| Parameter | Target Compound | Compound 6d |

|---|---|---|

| Molecular Formula | C₂₀H₁₆N₄O₆ | C₂₀H₁₄N₄O₇ |

| Melting Point | Not reported | 220–225°C (decomposes during dimerization) |

| Solubility (Water) | Poor | Moderate (due to hydroxyl) |

Key Research Findings

Thermal Reactivity : Compound 6d dimerizes under heat, forming cyclized products (). This property is absent in the target compound, highlighting its superior stability for storage or high-temperature applications.

Hydrogen Bonding : The hydroxyl group in 6d may improve solubility but also introduces a site for metabolic glucuronidation, reducing its half-life relative to the target molecule.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。